molecular formula C27H18O6 B15248889 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzaldehyde CAS No. 1071141-47-3

4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzaldehyde

Cat. No.: B15248889
CAS No.: 1071141-47-3
M. Wt: 438.4 g/mol
InChI Key: CDLRYKNOTAJXLI-UHFFFAOYSA-N
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Description

4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzaldehyde is an organic compound with the molecular formula C27H18O9 It is characterized by three benzaldehyde groups attached to a central benzene ring through ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzaldehyde typically involves the reaction of 1,3,5-trihydroxybenzene with 4-formylphenol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the ether linkages, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for 4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzaldehyde exerts its effects is primarily through its functional groups. The aldehyde groups can form covalent bonds with nucleophiles, such as amines and thiols, leading to the formation of Schiff bases or thioacetals. The aromatic rings can participate in π-π interactions and hydrogen bonding, contributing to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzaldehyde is unique due to its ether linkages, which provide distinct electronic and steric properties compared to its analogs. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in materials science and organic synthesis .

Properties

CAS No.

1071141-47-3

Molecular Formula

C27H18O6

Molecular Weight

438.4 g/mol

IUPAC Name

4-[3,5-bis(4-formylphenoxy)phenoxy]benzaldehyde

InChI

InChI=1S/C27H18O6/c28-16-19-1-7-22(8-2-19)31-25-13-26(32-23-9-3-20(17-29)4-10-23)15-27(14-25)33-24-11-5-21(18-30)6-12-24/h1-18H

InChI Key

CDLRYKNOTAJXLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)C=O)OC4=CC=C(C=C4)C=O

Origin of Product

United States

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